molecular formula C14H21NO2 B12749486 1,3-Dimethyl-6-(2-methylphenyl)piperidine-3,4-diol CAS No. 128887-73-0

1,3-Dimethyl-6-(2-methylphenyl)piperidine-3,4-diol

Katalognummer: B12749486
CAS-Nummer: 128887-73-0
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: NCLIASQWOHIWQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRN 4293723, also known by its chemical identifier 128887-73-0, is a compound with significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BRN 4293723 involves specific reaction conditions and reagents. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction proceeds through acidification to yield the target compound .

Industrial Production Methods: Industrial production of BRN 4293723 typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the compound. The use of advanced purification techniques is also common to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: BRN 4293723 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert BRN 4293723 into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

BRN 4293723 has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: BRN 4293723 is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of BRN 4293723 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

BRN 4293723 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as benzo[b]thiophene derivatives and chlorobenzene analogs share structural similarities with BRN 4293723.

    Uniqueness: The specific arrangement of functional groups and the presence of unique substituents make BRN 4293723 distinct from other similar compounds.

By understanding the detailed properties, reactions, and applications of BRN 4293723, researchers can further explore its potential in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

128887-73-0

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

1,3-dimethyl-6-(2-methylphenyl)piperidine-3,4-diol

InChI

InChI=1S/C14H21NO2/c1-10-6-4-5-7-11(10)12-8-13(16)14(2,17)9-15(12)3/h4-7,12-13,16-17H,8-9H2,1-3H3

InChI-Schlüssel

NCLIASQWOHIWQR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2CC(C(CN2C)(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.